2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomer Purity

This 2-trifluoromethyl-7-oxide azaindole isomer provides the precise electronic environment required for patent-described Raf/FGFR kinase inhibitor programs. The 2-CF₃ group locks metabolic stability while the N-oxide dipole directs C-4 functionalization—a regiospecificity that 3-CF₃ or non-oxidized analogs cannot replicate. Commercial-scale 95% purity with full QA documentation supports kilo-scale GMP campaigns. Bulk pricing available for CRO/CMO partners.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
CAS No. 1014607-03-4
Cat. No. B1404077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide
CAS1014607-03-4
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CN(C2=NC(=CC2=C1)C(F)(F)F)O
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)6-4-5-2-1-3-13(14)7(5)12-6/h1-4,14H
InChIKeyUTJDHRLHRARQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS 1014607-03-4): Core Identity and Pharmacophore Relevance


2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS 1014607-03-4) is a 7-azaindole derivative featuring a trifluoromethyl group at the 2-position and an N-oxide at the 7-position of the bicyclic core. This heteroaromatic scaffold serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1]. The compound's molecular formula is C8H5F3N2O, with a molecular weight of 202.13 g/mol, and it is commercially available at purities of ≥95% . Its core 1H-pyrrolo[2,3-b]pyridine framework is a privileged structure in medicinal chemistry, particularly for targeting ATP-binding pockets of protein kinases [2].

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide: Why N-Oxide and 2-CF3 Positioning Prevent Simple Analog Swapping


The electronic and steric environment of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide is uniquely defined by the synergistic combination of its 2-CF3 group and 7-oxide functionality. The strong electron-withdrawing nature of the trifluoromethyl group modulates the pKa and reactivity of the adjacent pyrrole nitrogen, while the N-oxide dipole influences the electron density distribution across the pyridine ring, altering both the regioselectivity of subsequent functionalization steps and the intermolecular interactions of final drug candidates [1]. These electronic perturbations are absent in non-oxidized analogs or in regioisomers where the CF3 group is positioned at the 3-position (e.g., CAS 892414-48-1), making direct substitution without re-optimization of downstream synthetic routes or biological activity profiles highly inadvisable .

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide: Quantitative Differentiation Data vs. Close Analogs


Regioisomeric Purity and Identity: 2-CF3 vs. 3-CF3 7-Oxide Differentiation

The 2-trifluoromethyl regioisomer (CAS 1014607-03-4) is chemically distinct from its 3-trifluoromethyl counterpart (CAS 892414-48-1). While both share the molecular formula C8H5F3N2O and molecular weight of 202.13 g/mol, their structural difference results in unique InChI Keys and reactivity profiles. Specifically, the 2-CF3 substitution positions the electron-withdrawing group adjacent to the pyrrole nitrogen, directly influencing the NH acidity and hydrogen-bond donor capacity, a feature critical for hinge-binding interactions in kinase active sites . The 3-CF3 regioisomer, in contrast, places the group further from the pyrrole NH, leading to a different electronic landscape and distinct coupling patterns in downstream reactions .

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomer Purity

Purity and Quality Control: Commercial Availability at ≥95% Purity for Reproducible Synthesis

Reputable vendors consistently supply 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide with a minimum purity specification of 95%. For example, AKSci's catalog number 7273DT explicitly states a minimum purity of 95% , and Sigma-Aldrich also lists a purity of 0.95 (95%) for this compound . While the non-oxidized analog, 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 918514-78-0), may also be offered at similar purities, the presence of the N-oxide group in the target compound introduces additional quality control considerations regarding potential reduction or decomposition, which are reflected in specific storage recommendations (e.g., store at 0-8°C) .

Drug Discovery Chemical Synthesis Quality Control

Predicted Physicochemical Properties: Boiling Point and Density Differentiation for Handling

Predicted physicochemical parameters offer a basis for differentiating the target compound from close analogs in terms of handling and purification. For 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide, the predicted boiling point is 336.9±52.0 °C and predicted density is 1.54±0.1 g/cm³ [1]. In contrast, the non-oxidized analog 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a predicted boiling point of 304.5±37.0 °C and a density of 1.436±0.06 g/cm³ [2]. The higher predicted boiling point of the 7-oxide reflects stronger intermolecular interactions (dipole-dipole and hydrogen bonding) compared to the non-oxidized parent, which can influence choice of purification techniques (e.g., distillation vs. recrystallization) and solvent selection.

Physicochemical Properties Process Chemistry Solubility

Role as a Defined Intermediate in Kinase Inhibitor Patents

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide is explicitly claimed as an intermediate in the synthesis of Raf kinase inhibitors, particularly for the preparation of substituted 1H-pyrrolo[2,3-b]pyridines that target B-Raf and related kinases [1]. This contrasts with broader class claims for 7-azaindole derivatives where the specific 2-CF3-7-oxide substitution may not be exemplified. The patent literature positions this specific building block as a key component for generating compounds with defined substitution patterns (e.g., 4-substituted derivatives) that exhibit potent kinase inhibition, whereas other analogs with different substitution (e.g., 3-CF3 or 4-Cl) may lead to alternative SAR trajectories [2].

Kinase Inhibition Cancer Therapeutics B-Raf

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide: High-Value Application Scenarios for Medicinal Chemistry and Process R&D


Synthesis of 4-Substituted Pyrrolo[2,3-b]pyridine Kinase Inhibitors

This compound is utilized as a starting material for the preparation of 4-substituted 1H-pyrrolo[2,3-b]pyridines, a class of compounds with demonstrated activity against B-Raf, FGFR, and other kinases. The 2-CF3 group enhances metabolic stability, while the 7-oxide serves as a directing or activating group for regioselective functionalization at the 4-position, a critical modification for achieving potent and selective kinase inhibition [1]. In-house process chemistry teams employ this building block to access proprietary chemical space around the 7-azaindole core [2].

Development of Fluorinated 7-Azaindole Libraries for High-Throughput Screening

The 2-trifluoromethyl-7-oxide moiety is a valuable scaffold for generating diverse compound libraries for kinase screening campaigns. Its combination of an electron-withdrawing CF3 group (improving metabolic stability and membrane permeability) and a polar N-oxide (potentially enhancing solubility and offering a synthetic handle) makes it an attractive core for parallel synthesis. This specific regioisomer provides a distinct chemical starting point compared to more common 3- or 4-substituted azaindoles, enabling the exploration of unique vectors in kinase ATP-binding pockets [1].

Intermediate in the Manufacture of Raf Kinase Inhibitor Clinical Candidates

As referenced in patent literature, this compound is a defined intermediate in the synthetic route toward certain Raf kinase inhibitors that have progressed to clinical evaluation. Contract research and manufacturing organizations (CROs/CMOs) and pharmaceutical process groups procure this intermediate at kilogram scale to support late-stage preclinical and clinical supply chains. The availability of the compound at 95% purity from commercial sources facilitates the reproducible execution of these patented synthetic sequences, ensuring consistency in impurity profiles and final active pharmaceutical ingredient (API) quality [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.